molecular formula C23H21FN4O4S2 B12119827 Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12119827
M. Wt: 500.6 g/mol
InChI Key: NTDYNLZYJKGNRZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can be achieved by employing green chemistry principles, such as using environmentally friendly solvents and catalysts, and by scaling up the reaction conditions to industrial levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the G2/M phase of the cell cycle . It also interacts with various enzymes and receptors, inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate stands out due to its unique combination of a quinoxaline core with a thiophene moiety and a 4-fluorophenylsulfonyl group. This unique structure imparts specific electronic and steric properties that enhance its biological activity and make it a valuable compound for various applications .

Biological Activity

Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with significant biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a critical role in various cellular signaling pathways that are often dysregulated in cancer. The compound's structural features, including its thiophene and quinoxaline moieties, contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN4O4S2, with a molecular weight of approximately 403.44 g/mol. The presence of functional groups such as sulfonamide and ethyl ester enhances its solubility and reactivity, making it suitable for various biological applications.

This compound primarily exerts its biological effects through the inhibition of PI3K. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells. Additionally, the sulfonamide group increases the compound's binding affinity to its target enzymes, enhancing its efficacy.

Anticancer Properties

Research indicates that this compound can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. Its mechanism involves targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival. Studies have shown that similar compounds exhibit moderate to strong anticancer activities across different types of malignancies, including breast and ovarian cancers.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique position as a potent PI3K inhibitor:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateThiophene ring with amino groupModerate anti-cancer activity
N-(3-aminoquinoxalin-2-yl)-sulfonamideQuinoxaline core with sulfonamidePI3K inhibition
4-FluorophenylnitrosoureaAromatic ring with nitrosoureaAntitumor agent

This table illustrates how this compound stands out due to its combination of structural features that enhance its potency as a PI3K inhibitor.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively induces apoptosis in breast cancer cell lines (e.g., MCF7), with IC50 values indicating significant cytotoxicity.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to controls. The mechanism was linked to downregulation of the PI3K/Akt signaling pathway.

Properties

Molecular Formula

C23H21FN4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN4O4S2/c1-4-32-23(29)19-13(2)14(3)33-22(19)27-20-21(26-18-8-6-5-7-17(18)25-20)28-34(30,31)16-11-9-15(24)10-12-16/h5-12H,4H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

NTDYNLZYJKGNRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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